N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group, a benzofuran moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the reaction of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the benzofuran and oxazole intermediates with the acetylphenyl group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. The presence of the benzofuran and oxazole rings suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its therapeutic potential in treating diseases. Its structural features may confer activity against certain pathogens or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran and oxazole rings could facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide: vs. : The latter contains a benzothiophene ring instead of a benzofuran ring, which might alter its chemical reactivity and biological activity.
This compound: vs. : The indole ring in the latter compound could confer different pharmacological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13(24)14-6-4-7-16(9-14)22-21(25)12-17-11-20(27-23-17)19-10-15-5-2-3-8-18(15)26-19/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEMVKOCQULFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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